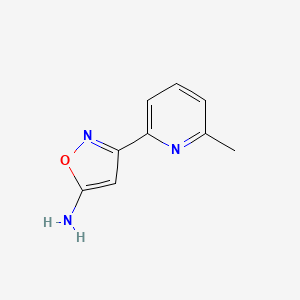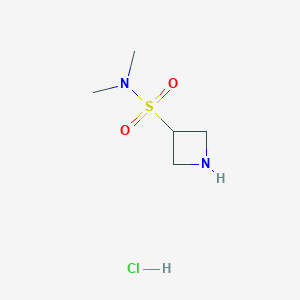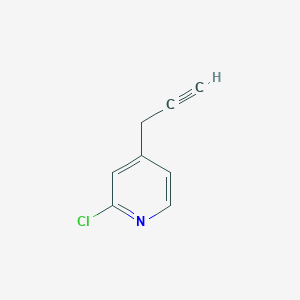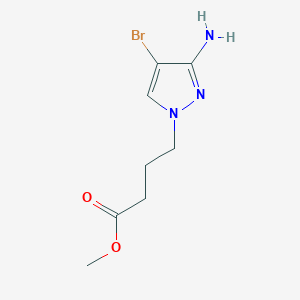
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is commonly used in organic synthesis and research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position .
After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces the aldehyde group at the 2-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and formylation reactions are optimized for industrial efficiency, and the final product is purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research on this compound has led to the development of potential therapeutic agents for various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde
- 5-Bromo-2,3-dimethylthiophene-4-carbaldehyde
- 5-Chloro-3,4-dimethylthiophene-2-carbaldehyde
Uniqueness
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H7BrOS |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
5-bromo-3,4-dimethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-4-5(2)7(8)10-6(4)3-9/h3H,1-2H3 |
InChI-Schlüssel |
ZZPVDKVHNSXLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)
![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)



![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)

![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
